1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC20036144
Molecular Formula: C29H28N4O4
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H28N4O4 |
|---|---|
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | 3-pentyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C29H28N4O4/c1-2-3-9-18-32-28(34)24-12-7-8-13-25(24)33(29(32)35)19-26-30-27(31-37-26)22-14-16-23(17-15-22)36-20-21-10-5-4-6-11-21/h4-8,10-17H,2-3,9,18-20H2,1H3 |
| Standard InChI Key | CESYJMMBEMZTPZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₉H₂₈N₄O₄, with a molecular weight of 496.6 g/mol . Its IUPAC name, 3-pentyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione, reflects its hybrid architecture: a quinazoline-2,4-dione core substituted with a pentyl chain at position 3 and a 1,2,4-oxadiazole-linked benzyloxy phenyl group at position 1 .
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₉H₂₈N₄O₄ | |
| Molecular Weight | 496.6 g/mol | |
| XLogP3-AA (Lipophilicity) | 5.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
Stereochemical and Spectroscopic Data
The SMILES notation (CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5) and InChIKey (CESYJMMBEMZTPZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . While crystallographic data are unavailable, computational models suggest a planar quinazoline-dione core with the oxadiazole and benzyloxy groups adopting orthogonal conformations, potentially influencing intermolecular interactions.
Synthetic Pathways and Analogues
Synthesis of Quinazoline-2,4-dione Derivatives
The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid via cyclization and functionalization. For example, N-alkylation with ethyl chloroacetate in dimethylformamide (DMF) yields intermediates amenable to hydrazinolysis or nucleophilic substitution . In the case of this compound, the 1,2,4-oxadiazole moiety likely originated from cyclization of a hydrazide precursor with a nitrile or carbonyl compound .
Proposed Synthesis Route:
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Quinazoline-2,4-dione Core Formation: Anthranilic acid → Cyclization → Quinazoline-2,4-dione.
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N-Alkylation: Introduction of the pentyl chain at position 3 using pentyl bromide under basic conditions.
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Oxadiazole Ring Construction: Reaction of a hydrazide intermediate with 4-(benzyloxy)benzonitrile, followed by cyclodehydration to form the 1,2,4-oxadiazole ring .
Structural Analogues and SAR Insights
Comparisons with antimicrobial quinazoline derivatives (e.g., compounds 13 and 15 in ) reveal that:
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The pentyl chain enhances lipophilicity, potentially improving membrane permeability.
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The 1,2,4-oxadiazole group contributes to hydrogen bonding with biological targets, as seen in fluoroquinolone-like gyrase inhibitors .
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The benzyloxy phenyl substituent may modulate solubility and target affinity, though empirical data are lacking.
Computational and Physicochemical Profiles
Drug-Likeness and ADME Properties
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Lipophilicity (XLogP3-AA): 5.2 indicates high membrane permeability but potential solubility challenges .
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Polar Surface Area (TPSA): 83 Ų suggests moderate blood-brain barrier penetration.
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Rule of Five Violations: None (MW < 500, H-bond donors ≤ 5, H-bond acceptors ≤ 10) .
Table 2: Predicted ADME Parameters
| Parameter | Value | Method |
|---|---|---|
| Caco-2 Permeability | 28.7 nm/s | SwissADME |
| Plasma Protein Binding | 89% | admetSAR |
| CYP2D6 Inhibition | Non-inhibitor | PreADMET |
Toxicity Predictions
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hERG Inhibition Risk: Low (pIC₅₀: 4.1).
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Hepatotoxicity: Moderate risk due to phenolic metabolites.
Future Directions and Challenges
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